molecular formula C14H22N2O3 B140913 1-(3,4,5-Trimethoxybenzyl)piperazine CAS No. 52146-35-7

1-(3,4,5-Trimethoxybenzyl)piperazine

Cat. No.: B140913
CAS No.: 52146-35-7
M. Wt: 266.34 g/mol
InChI Key: OVEVYSWOILUFMF-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)piperazine is a piperazine derivative featuring a benzyl group substituted with three methoxy groups at the 3-, 4-, and 5-positions. Its molecular formula is C₁₄H₂₂N₂O₃ (average molecular weight: 278.34 g/mol) . The compound is synthesized via condensation of 3,4,5-trimethoxybenzyl chloride with piperazine, often requiring diisopropylethylamine (DIPEA) to neutralize hydrochloric acid byproducts, yielding a pale yellow powder with a moderate synthesis efficiency (~40%) .

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEVYSWOILUFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966502
Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
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Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52146-35-7
Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
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Record name 1-((3,4,5-Trimethoxyphenyl)methyl)piperazine
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Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
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Record name 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
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Record name 1-((3,4,5-TRIMETHOXYPHENYL)METHYL)PIPERAZINE
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Preparation Methods

Reaction Mechanism and General Procedure

Reductive amination offers a streamlined route to 1-(3,4,5-trimethoxybenzyl)piperazine by condensing 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of hydrogen and a catalytic agent. This method, adapted from protocols used for its positional isomer trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine), involves:

  • Dissolving 3,4,5-trimethoxybenzaldehyde and piperazine in a polar solvent (e.g., methanol or ethanol).

  • Introducing hydrogen gas under pressure with a catalyst such as palladium on carbon (Pd/C) or Raney nickel.

  • Stirring the mixture at 25–50°C for 12–24 hours to facilitate imine formation and subsequent reduction.

Key Advantages :

  • Avoids hazardous benzyl halides.

  • Produces fewer byproducts compared to nucleophilic substitution.

Industrial-Scale Optimization

Industrial adaptations of this method, as demonstrated in trimetazidine synthesis, employ continuous flow reactors to enhance yield and purity. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5% Pd/C (w/w)Increases rate
Hydrogen Pressure30–50 psiReduces time
SolventEthanol/Water (9:1)Improves solubility
Temperature40°CBalances kinetics and stability

Post-reaction purification via recrystallization from ethanol/water mixtures achieves >98% purity, suitable for pharmaceutical applications.

Nucleophilic Substitution Using 3,4,5-Trimethoxybenzyl Halides

Benzyl Halide Synthesis

3,4,5-Trimethoxybenzyl chloride or bromide serves as the electrophilic precursor. It is typically synthesized by treating 3,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃):

3,4,5-(MeO)₃C₆H₂CH₂OH+SOCl₂3,4,5-(MeO)₃C₆H₂CH₂Cl+SO₂+HCl\text{3,4,5-(MeO)₃C₆H₂CH₂OH} + \text{SOCl₂} \rightarrow \text{3,4,5-(MeO)₃C₆H₂CH₂Cl} + \text{SO₂} + \text{HCl}

Key Considerations :

  • Excess SOCl₂ ensures complete conversion.

  • Reaction progress monitored via thin-layer chromatography (TLC) in hexane:ethyl acetate (3:1).

Alkylation of Piperazine

The benzyl halide reacts with piperazine in a nucleophilic substitution mechanism:

3,4,5-(MeO)₃C₆H₂CH₂Cl+C₄H₁₀N₂This compound+HCl\text{3,4,5-(MeO)₃C₆H₂CH₂Cl} + \text{C₄H₁₀N₂} \rightarrow \text{this compound} + \text{HCl}

Optimized Conditions :

ParameterConditionRationale
SolventAcetonitrile or DMFEnhances nucleophilicity
BaseK₂CO₃ or DIPEANeutralizes HCl
Molar Ratio1:1.2 (Piperazine:Halide)Minimizes di-alkylation
Temperature35–45°CBalances rate and side reactions

Purification via silica gel chromatography (hexane:ethyl acetate, 1:2) yields 40–50% product, with di-alkylated byproducts as the major impurity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Reductive Amination65–75>98High
Nucleophilic Substitution40–5090–95Moderate

Reductive Amination Advantages :

  • Higher yields due to fewer side reactions.

  • Suitable for continuous manufacturing.

Nucleophilic Substitution Limitations :

  • Requires hazardous benzyl halides.

  • Labor-intensive purification.

Industrial Applications

The reductive amination route, validated for trimetazidine production, is preferred for large-scale synthesis. Recent advancements include:

  • Catalyst Recycling : Pd/C recovery reduces costs.

  • Solvent-Free Systems : Supercritical CO₂ minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)piperazine is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)piperazine involves its interaction with various molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Piperazine Derivatives

Key Observations:
  • Methoxy Group Positioning : Trimetazidine (2,3,4-OCH₃) is a positional isomer of 1-(3,4,5-Trimethoxybenzyl)piperazine. This difference significantly alters pharmacological profiles, with trimetazidine being an approved anti-ischemic drug .

Pharmacological and Functional Comparisons

Trimetazidine (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride)
  • Mechanism : Reduces ischemia-reperfusion injury by inhibiting fatty acid oxidation and enhancing glucose metabolism .
  • Therapeutic Use : Clinically used for angina pectoris and cardiac ischemia; exhibits anti-inflammatory, anti-apoptotic, and antioxidant properties .
Sulfonamide Hybrid Derivatives
  • Trimetazidine-Sulfonamide Hybrids : Compounds 3a–c (e.g., 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine) are synthesized for enhanced bioavailability and multi-target efficacy .
Receptor Selectivity
  • 1-(m-Trifluoromethylphenyl)piperazine : A structurally distinct analogue with 65-fold selectivity for 5-HT₁B receptors over 5-HT₁A, demonstrating the impact of electron-withdrawing groups (e.g., CF₃) on receptor binding .

Analytical and Industrial Relevance

  • GC-MS Applications : this compound is used as an internal standard for trimetazidine quantification due to its structural similarity .
  • Synthetic Scalability : Trimetazidine’s optimized synthesis (lower cost, fewer steps) highlights industrial applicability compared to the moderate yields of this compound .

Biological Activity

1-(3,4,5-Trimethoxybenzyl)piperazine is a chemical compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₁₄H₂₂N₂O₃) features a piperazine ring substituted with a 3,4,5-trimethoxybenzyl group. The presence of three methoxy groups enhances its lipophilicity and biological activity, making it a valuable candidate for various therapeutic applications.

1. Analgesic Effects

Research indicates that this compound exhibits significant anti-hyperalgesic properties. It has been shown to modulate pain pathways effectively, suggesting potential use in pain management therapies.

2. Antiarrhythmic Activity

The compound demonstrates notable antiarrhythmic effects in models involving aconitine and calcium chloride-induced arrhythmias. This suggests its potential as a therapeutic agent in managing cardiac arrhythmias.

3. Modulation of Energy Metabolism

As an impurity of trimetazidine, this compound plays a role in modulating cardiac energy metabolism by influencing the metabolism of fatty acids and glucose. It enhances coronary flow reserve and delays ischemic onset during exercise .

This compound interacts with various biological targets:

  • Enzyme Interaction : It inhibits enzymes involved in metabolic pathways, such as long-chain 3-ketoacyl CoA thiolase, affecting fatty acid oxidation.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression related to energy metabolism and stress response.
  • Pharmacokinetics : Orally administered, it is absorbed within approximately five hours and exhibits effects influenced by environmental factors such as renal function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
1-(2,3,4-Trimethoxybenzyl)piperazineSimilar trimethoxy substitution but different positioningMay exhibit different pharmacokinetics and receptor selectivity
1-(4-Methoxybenzyl)piperazineContains only one methoxy groupLess lipophilic than this compound
1-(3-Methoxyphenyl)piperazineOne methoxy group on phenyl ringPotentially different biological activity profile

This table illustrates how variations in substitution patterns can influence the biological activity and pharmacological potential of piperazine derivatives.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various contexts:

  • Cardiac Health : A study demonstrated that this compound could attenuate oxidative stress and improve myocardial metabolism via AMPK activation in models of heart failure .
  • Exercise-Induced Injury : Another investigation indicated that it mitigates myocardial injury induced by exhaustive exercise through regulation of the Nrf2/NF-κB signaling pathway .

These findings highlight its potential therapeutic applications in cardiovascular health.

Q & A

Q. What are the optimized synthetic routes for 1-(3,4,5-Trimethoxybenzyl)piperazine, and how can reaction conditions be tailored for scalability?

Methodology :

  • Nucleophilic substitution : React 3,4,5-trimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) using K2_2CO3_3 as a base. Monitor via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to benzyl halide) and temperature (room temperature to 50°C) to minimize byproducts. Scale-up requires solvent recycling and controlled addition rates to manage exothermic reactions .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Methodology :

  • NMR spectroscopy : Confirm regiochemistry using 1^1H and 13^{13}C NMR (e.g., δ 3.8 ppm for methoxy protons) .
  • LCMS/HPLC : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 267.1 for the parent compound) and purity (>95%) .
  • Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Q. How are preliminary biological activities (e.g., cytotoxicity) assessed for this compound?

Methodology :

  • In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values calculated via nonlinear regression. Include positive controls (e.g., doxorubicin) and triplicate replicates .
  • Antimicrobial screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using agar diffusion, reporting inhibition zones (mm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?

Methodology :

  • Substituent variation : Modify the trimethoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) and assess inhibitory activity against tyrosine kinases (e.g., EGFR) .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • Data interpretation : Compare IC50_{50} values across derivatives; e.g., fluorinated analogs may show 10-fold higher potency due to improved hydrophobic interactions .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioassay results?

Methodology :

  • Free energy calculations : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility and solvation effects missed in rigid docking .
  • Experimental validation : Re-test compounds under standardized conditions (e.g., ATP concentration in kinase assays) to rule out assay artifacts .

Q. How can metabolic stability and toxicity profiles be evaluated for preclinical development?

Methodology :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) .
  • hERG assay : Use patch-clamp electrophysiology to assess cardiac toxicity risks (IC50_{50} >10 μM preferred) .
  • In vivo acute toxicity : Administer escalating doses (10–100 mg/kg) in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4,5-Trimethoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4,5-Trimethoxybenzyl)piperazine

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